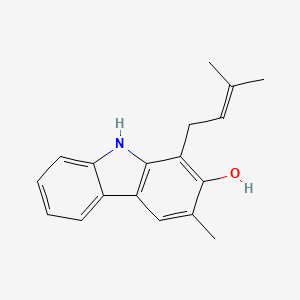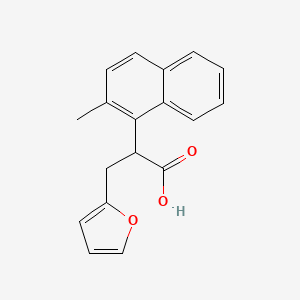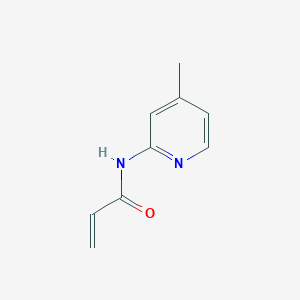
2-Propenamide, N-(4-methyl-2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, N-(4-methyl-2-pyridinyl)- is an organic compound with the molecular formula C9H10N2O It is a derivative of acrylamide, where the amide nitrogen is substituted with a 4-methyl-2-pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-(4-methyl-2-pyridinyl)- typically involves the reaction of acrylamide with 4-methyl-2-pyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of high-purity starting materials and solvents is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, N-(4-methyl-2-pyridinyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The pyridinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Propenamide, N-(4-methyl-2-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which 2-Propenamide, N-(4-methyl-2-pyridinyl)- exerts its effects involves interactions with specific molecular targets. The pyridinyl group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenamide, N-(2-chloro-4-methyl-3-pyridinyl)
- 2-Propenamide, N-(6-methyl-2-pyridinyl)
Uniqueness
Compared to similar compounds, 2-Propenamide, N-(4-methyl-2-pyridinyl)- is unique due to its specific substitution pattern on the pyridinyl ring. This can lead to different chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
919004-98-1 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)prop-2-enamide |
InChI |
InChI=1S/C9H10N2O/c1-3-9(12)11-8-6-7(2)4-5-10-8/h3-6H,1H2,2H3,(H,10,11,12) |
InChI Key |
JWQWHTBNCLECQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


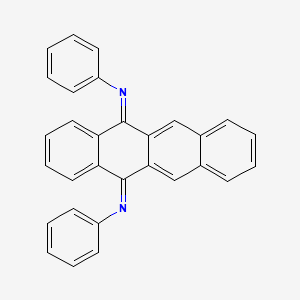
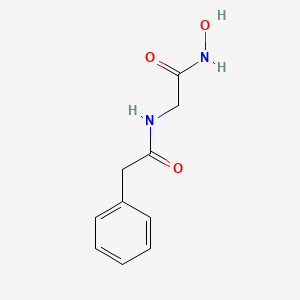
![[Hydroxy(phenyl)methyl]propanedinitrile](/img/structure/B14179650.png)
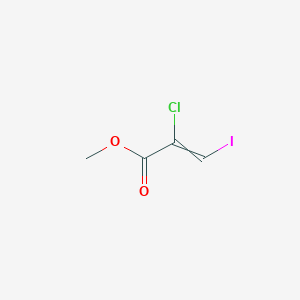
![4-{[4-(5-Pentyl-1H-pyrazol-3-yl)phenoxy]methyl}benzonitrile](/img/structure/B14179669.png)
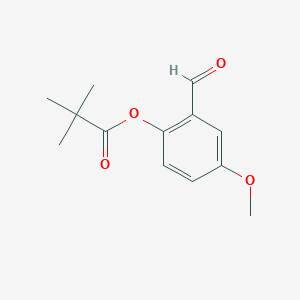


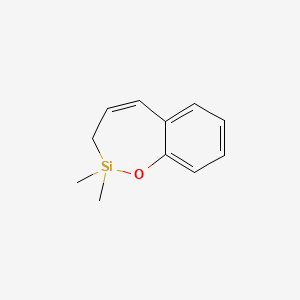
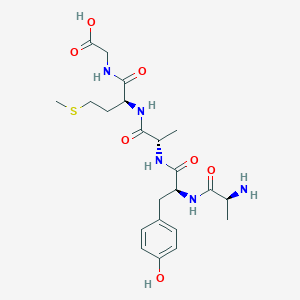

![(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one](/img/structure/B14179703.png)
